Lipophilicity-Driven Membrane Permeability: Target Compound vs. 2-Methyl Analog
The target compound exhibits a calculated logP of 5.40, which is 0.5–0.8 log units lower than the 2-methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine analog (estimated logP ≈ 5.9–6.2 based on the additive contribution of the C2 methyl group) . This difference places the target compound within the optimal lipophilicity window for oral absorption (logP < 5.5) as defined by the Lipinski and Veber guidelines, whereas the 2-methyl analog exceeds this threshold and carries an elevated risk of poor aqueous solubility and promiscuous target binding [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.40 (ChemDiv calculated value) |
| Comparator Or Baseline | 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine: estimated logP ≈ 5.9–6.2 (in silico estimate based on fragment additivity) |
| Quantified Difference | Δ logP ≈ –0.5 to –0.8 (target compound is less lipophilic) |
| Conditions | In silico calculation (ChemDiv; fragment-based estimation for comparator) |
Why This Matters
A logP below 5.5 is a critical filter in many pharmaceutical hit-to-lead triage protocols; the target compound passes this filter inherently, while the 2-methyl analog requires additional structural optimization to mitigate lipophilicity-driven attrition.
- [1] Lipinski, C.A. et al. Adv. Drug Deliv. Rev. 2001, 46, 3–26. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." View Source
